

trichloromethanesulfenyl chloride synthesis mechanism

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Compound of Interest

Compound Name: *Perchloromethyl mercaptan*

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An In-depth Technical Guide on the Synthesis of Trichloromethanesulfenyl Chloride

Introduction

Trichloromethanesulfenyl chloride, also known by the common name **perchloromethyl mercaptan** (PPCM), is a highly reactive organosulfur compound with the chemical formula CCl_3SCI .^[1] It serves as a crucial intermediate in the synthesis of various commercial products, including fungicides like captan and folpet, as well as certain dyes.^{[1][2]} Structurally, it features a trichloromethyl group bonded to a sulfenyl chloride, making it a potent electrophile.^[3] This guide provides a comprehensive technical overview of its primary synthesis mechanisms, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The synthesis of trichloromethanesulfenyl chloride is dominated by the chlorination of carbon disulfide, a method first established by Rathke in 1873.^{[1][4][5]} Alternative routes, such as the reaction of chloroform with sulfur dichloride, have also been developed.

Catalytic Chlorination of Carbon Disulfide (CS_2)

This is the most prevalent industrial and laboratory method for producing trichloromethanesulfenyl chloride. The overall reaction involves the controlled addition of chlorine to carbon disulfide in the presence of a catalyst.

Reaction Mechanism and Stoichiometry: The reaction proceeds through a series of chlorination steps. The primary desired reaction is:



However, a competing reaction can also occur, leading to the formation of disulfur dichloride (S_2Cl_2):



Careful control of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts such as carbon tetrachloride (CCl_4), thiophosgene (CSCl_2), and additional sulfur chlorides.[2][4][6] Over-chlorination, for instance, can lead to the formation of CCl_4 .[7]

Catalysts:

- Iodine: Iodine is the most traditionally used catalyst, typically in quantities of 0.1% to 1.0% by weight.[4][5] It facilitates the chlorination process effectively.
- Activated Carbon: For continuous industrial processes, granular activated carbon is often used as a catalyst. This method can provide almost quantitative yields and allows for operation at higher temperatures (above 40°C).[4][5]
- Other Catalysts: A system using lead acetate impregnated on magnesium silicate has also been explored to improve upon the basic Rathke method.[6]

Byproduct Management: The separation of trichloromethanesulfenyl chloride from byproducts, particularly S_2Cl_2 , is challenging due to their very close boiling points.[2][5] Purification is often achieved through steam distillation, which separates the desired product while hydrolyzing sulfur chlorides, or by fractional distillation under reduced pressure.[8][9][10]

Synthesis from Chloroform and Sulfur Dichloride

An alternative high-yield synthesis route involves the reaction of trichloromethane (chloroform) with sulfur dichloride in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism: This method utilizes triethylamine as a base to drive the reaction to completion by scavenging the hydrogen chloride formed. The reaction is typically performed at a controlled low temperature. A patent describes this process yielding a high purity product.[11]

Overall Reaction: $\text{CHCl}_3 + \text{SCl}_2 + (\text{C}_2\text{H}_5)_3\text{N} \rightarrow \text{CCl}_3\text{SCl} + (\text{C}_2\text{H}_5)_3\text{N}\cdot\text{HCl}$

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	CCl_4S	[12][13]
Molar Mass	$185.87 \text{ g}\cdot\text{mol}^{-1}$	[2]
Appearance	Oily, colorless to yellow liquid	[2][8][12]
Density	$\sim 1.7 \text{ g}/\text{cm}^3$ at 25°C	[2][12]
Boiling Point	$147\text{-}149^\circ\text{C}$ (decomposes)	[2][8][12]

| Refractive Index | $n_{20}/D \sim 1.537$ | [12] |

Table 2: Comparison of Synthesis Protocols

Parameter	Method 1: CS ₂ Chlorination (Iodine Catalyst)	Method 2: From Chloroform & SCl ₂
Primary Reactants	Carbon Disulfide, Chlorine	Chloroform, Sulfur Dichloride
Catalyst/Reagent	Iodine	Triethylamine
Temperature	0–25°C	10°C
Reaction Time	Several hours	~5 hours
Reported Yield	80-90%	94.5%
Key Byproducts	SCl ₂ , S ₂ Cl ₂ , CCl ₄	Triethylamine Hydrochloride

| Source(s) [\[8\]](#)[\[12\]](#) [\[11\]](#) |

Experimental Protocols

Protocol 1: Synthesis via Chlorination of Carbon Disulfide

This protocol is adapted from established laboratory procedures.[\[8\]](#)

Materials:

- Carbon Disulfide (CS₂): 75 g
- Iodine (I₂): 0.3 g
- Dry Chlorine Gas (Cl₂)

Procedure:

- Place 75 g of carbon disulfide and 0.3 g of iodine into a round-bottom flask fitted with a reflux condenser.
- Cool the flask externally with an ice-water bath.

- Pass a current of dry chlorine gas into the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.
- Continue the chlorination until the weight of the liquid has approximately doubled (to about 150-160 g).
- Stop the chlorine flow and allow the mixture to stand overnight.
- The next day, gently warm the reaction mixture to distill off excess carbon disulfide and any carbon tetrachloride byproduct.
- To decompose the remaining sulfur chlorides, add an equal volume of water to the residue and shake vigorously.
- Purify the final product first by steam distillation and then by distillation under reduced pressure (e.g., at 50 mm Hg). The product is an oily, clear yellow liquid.

Protocol 2: Synthesis from Chloroform and Sulfur Dichloride

This protocol is based on a patented method.[\[11\]](#)

Materials:

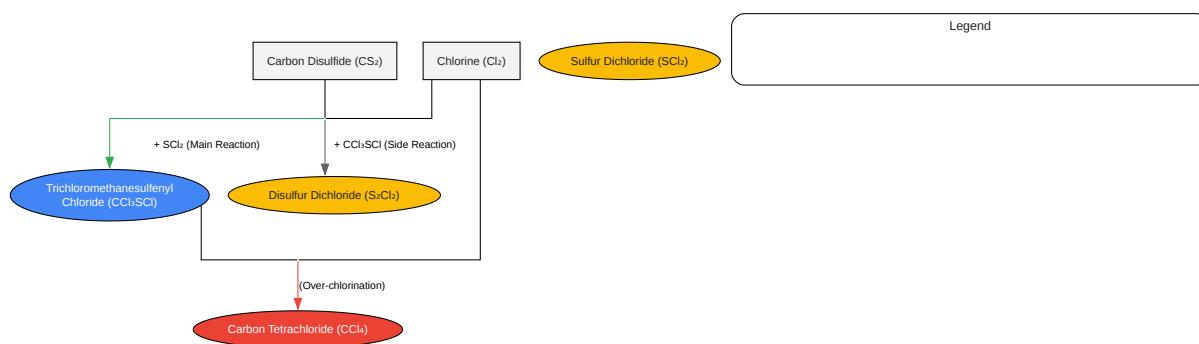
- Trichloromethane (Chloroform, CHCl_3): 172.97 g
- Triethylamine ($(\text{C}_2\text{H}_5)_3\text{N}$): 133.28 g
- Sulfur Dichloride (SCl_2): 135.62 g
- Water: ~100 g

Procedure:

- Add 172.97 g of trichloromethane and 133.28 g of triethylamine to a 1 L reactor equipped with a stirrer.
- Control the temperature of the reactor at 10°C.

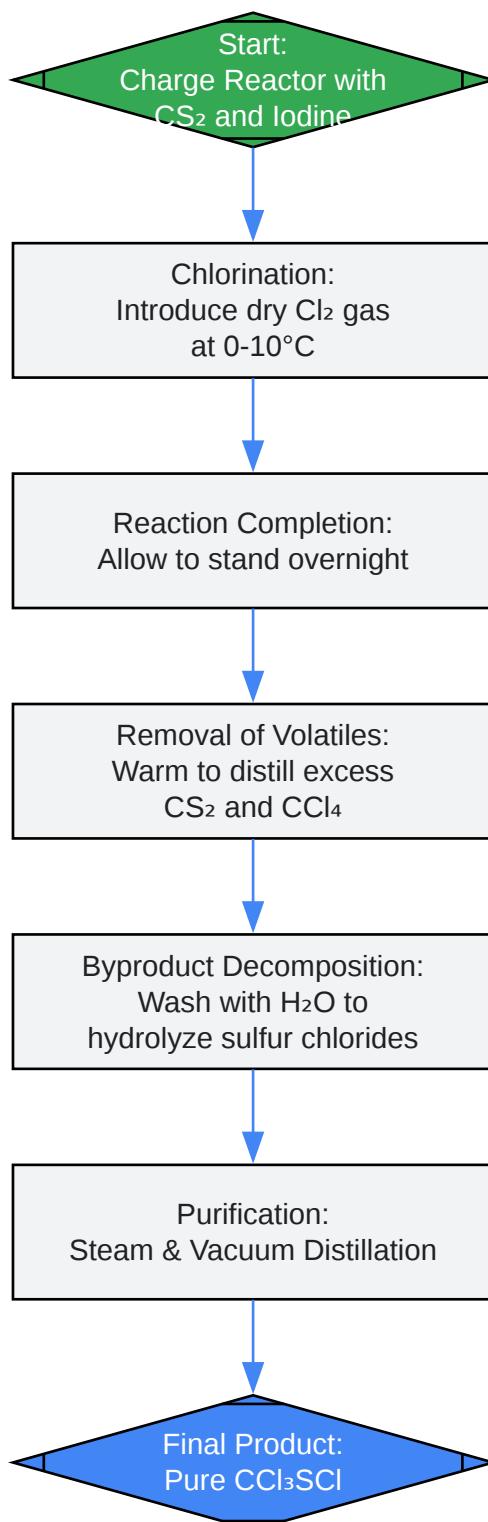
- With stirring, slowly add 135.62 g of sulfur dichloride to the system over approximately 3 hours.
- After the addition is complete, maintain the temperature at 10°C and continue stirring for an additional 2 hours.
- Perform a suction filtration on the resulting reaction liquid to remove the by-product, triethylamine hydrochloride.
- Add approximately 100 g of water to the filtrate and wash to remove any traces of unreacted triethylamine.
- Collect the lower organic layer and heat it to 65°C to evaporate traces of unreacted trichloromethane.
- The final product is 231.25 g of a yellow oily liquid (94.5% yield based on sulfur dichloride).

Visualizations



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Caption: Reaction pathways in the synthesis of CCl_3SCl from CS_2 .



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Caption: Experimental workflow for CCl_3SCI synthesis from CS_2 .

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